3-Bromo-4-phenylpyrrolidine-2,5-dione
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Overview
Description
3-Bromo-4-phenylpyrrolidine-2,5-dione is a heterocyclic compound featuring a five-membered pyrrolidine ring. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties. The presence of both bromine and phenyl groups attached to the pyrrolidine ring enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-phenylpyrrolidine-2,5-dione typically involves the bromination of 4-phenylpyrrolidine-2,5-dione. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of 4-phenylpyrrolidine-2,5-dione.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of 3-azido-4-phenylpyrrolidine-2,5-dione or 3-thiocyanato-4-phenylpyrrolidine-2,5-dione.
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of 4-phenylpyrrolidine-2,5-dione.
Scientific Research Applications
3-Bromo-4-phenylpyrrolidine-2,5-dione has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase isoenzymes.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, when acting as an enzyme inhibitor, the compound binds to the active site of the enzyme, thereby blocking its activity. This interaction often involves hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
- 3-Chloro-4-phenylpyrrolidine-2,5-dione
- 3-Iodo-4-phenylpyrrolidine-2,5-dione
- 4-Phenylpyrrolidine-2,5-dione
Comparison: 3-Bromo-4-phenylpyrrolidine-2,5-dione is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with biological targets, often resulting in different pharmacological profiles .
Properties
Molecular Formula |
C10H8BrNO2 |
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Molecular Weight |
254.08 g/mol |
IUPAC Name |
3-bromo-4-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H8BrNO2/c11-8-7(9(13)12-10(8)14)6-4-2-1-3-5-6/h1-5,7-8H,(H,12,13,14) |
InChI Key |
QOLORTABSNRPHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(=O)NC2=O)Br |
Origin of Product |
United States |
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